Product packaging for bis[4-(1,1-dimethylethyl)phenyl]-Iodonium(Cat. No.:CAS No. 61267-44-5)

bis[4-(1,1-dimethylethyl)phenyl]-Iodonium

Cat. No.: B13965338
CAS No.: 61267-44-5
M. Wt: 393.3 g/mol
InChI Key: DNFSNYQTQMVTOK-UHFFFAOYSA-N
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Description

Overview of Hypervalent Iodine Compounds in Organic Synthesis

Hypervalent iodine compounds are organic derivatives where the iodine atom possesses a formal oxidation state higher than the -1 found in simple organoiodides. wikipedia.org These compounds, often called iodanes, are characterized by an iodine atom that formally exceeds the octet rule, typically in oxidation states of +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orgacs.org In organic synthesis, they are highly valued as mild, selective, and environmentally benign oxidizing agents, offering an alternative to traditional heavy-metal-based reagents. magtech.com.cnslideshare.netsacredheart.edu

The reactivity of hypervalent iodine(III) compounds, which includes diaryliodonium salts, is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination. acs.orgslideshare.net Their applications are extensive and include a variety of oxidative transformations such as the oxidation of alcohols, halogenations, aminations, and the functionalization of carbonyl compounds and alkenes. magtech.com.cnarkat-usa.org The growing interest in this chemistry is driven by their stability, ease of handling, and commercial availability, making them staple reagents in modern synthetic laboratories. arkat-usa.orgsemanticscholar.org

Significance of Diaryliodonium Salts in Modern Chemistry

Diaryliodonium salts (Ar₂IX) are a crucial subclass of hypervalent iodine(III) compounds that have gained widespread use as versatile arylating agents. diva-portal.orgnih.gov These salts are prized for their ability to transfer an aryl group to a wide range of carbon and heteroatom nucleophiles under mild, often metal-free, conditions. diva-portal.orgdiva-portal.org Their key features include excellent stability, low toxicity, and the presence of a good leaving group (an iodoarene), which facilitates the arylation process. nih.govresearchgate.net

The applications of diaryliodonium salts are diverse, extending beyond simple arylations. They are employed as photoinitiators in cationic polymerizations, as precursors for generating highly reactive benzyne (B1209423) intermediates, and in the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govresearchgate.net Research in this area has also focused on improving the atom economy of these reactions, developing methods where both aryl groups on the iodine atom can be utilized, thus minimizing the iodoarene byproduct that is typically considered waste. diva-portal.orgresearchgate.net The straightforward synthesis of these salts further enhances their appeal in contemporary organic chemistry. diva-portal.orgorganic-chemistry.org

Importance of Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium as a Representative Compound

This compound stands out as a significant and representative member of the diaryliodonium salt family. Its structure, featuring two 4-tert-butylphenyl groups attached to a positively charged iodine atom, confers specific properties that make it highly useful in particular applications. The bulky tert-butyl groups influence the compound's solubility, stability, and reactivity.

This compound has found notable application as a photoacid generator (PAG) in semiconductor photolithography and other photo-initiated manufacturing processes. researchgate.net Upon irradiation with UV light, it decomposes to generate a strong acid, which then catalyzes chemical transformations in the surrounding polymer matrix. researchgate.net A study on its photolytic transformation under 254-nm irradiation revealed a rapid reaction with a half-life of just 39.2 seconds. researchgate.net This rapid and efficient acid generation is critical for high-resolution patterning in the microelectronics industry.

Furthermore, the synthesis of this compound salts has been a subject of study, with one-pot procedures developed to produce the triflate salt in high yields, demonstrating the accessibility of this important reagent. researchgate.net Its role as a catalyst, particularly in photopolymerization, underscores its industrial relevance. sacredheart.edu The photoproducts generated from its decomposition, such as tert-butyl benzene (B151609) and tert-butyl iodobenzene (B50100), have also been studied to understand the environmental impact of its use in industrial processes. researchgate.net

Interactive Data Table: Properties of this compound Cation

PropertyValueSource
Chemical Name This compound guidechem.comchemicalbook.com
Molecular Formula (Cation) C₂₀H₂₇I²⁺ guidechem.com
Molecular Weight (Hydroxide Salt) 410.34 g/mol guidechem.com
Key Applications Photoacid Generator, Catalyst sacredheart.eduresearchgate.net
Photolytic Half-life (254 nm) 39.2 seconds researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26I+ B13965338 bis[4-(1,1-dimethylethyl)phenyl]-Iodonium CAS No. 61267-44-5

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFSNYQTQMVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26I+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370537
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61267-44-5
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 1,1 Dimethylethyl Phenyl Iodonium and Analogues

Direct One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their operational simplicity and efficiency, minimizing the need to isolate intermediates. These protocols are particularly effective for producing symmetrical diaryliodonium salts and a range of unsymmetrical analogues. uts.edu.aursc.org

A direct and atom-economical method for preparing symmetric diaryliodonium salts involves the reaction of an arene with molecular iodine (I₂) in the presence of an oxidant and a strong acid. diva-portal.org This one-pot, three-step sequence typically begins with the in situ iodination of the arene, followed by oxidation of the resulting aryl iodide to an iodine(III) intermediate, which then reacts with a second molecule of the arene to form the symmetric diaryliodonium salt. beilstein-journals.org

Common oxidants for this process include meta-chloroperbenzoic acid (m-CPBA) and Oxone, a stable and inexpensive alternative. beilstein-journals.orgorganic-chemistry.org The choice of acid is crucial, with options like toluenesulfonic acid (TsOH) or trifluoromethanesulfonic acid (TfOH) being used to facilitate the reaction and determine the final counter-anion (tosylate or triflate, respectively). diva-portal.orgorganic-chemistry.org For instance, reacting an electron-rich arene with molecular iodine, m-CPBA, and TsOH can produce high yields of the corresponding diaryliodonium tosylates. organic-chemistry.org A notable large-scale synthesis of bis(4-tert-butylphenyl)iodonium triflate has demonstrated the reliability of this methodology. diva-portal.org Another protocol utilizes an Oxone–sulfuric acid system, which allows for the transformation of arenes like tert-butylbenzene (B1681246) into the corresponding symmetric iodonium (B1229267) salts. beilstein-journals.org

Table 1: One-Pot Synthesis of Symmetric Diaryliodonium Salts from Arenes and Iodine A summary of representative reaction conditions and yields for the synthesis of symmetric diaryliodonium salts.

AreneOxidant/Acid SystemProductYield (%)Reference
Mesitylenem-CPBA / TfOHBis(2,4,6-trimethylphenyl)iodonium Triflate85 diva-portal.org
Anisolem-CPBA / TsOHBis(4-methoxyphenyl)iodonium Tosylate89 organic-chemistry.org
tert-ButylbenzeneOxone / H₂SO₄Bis[4-(1,1-dimethylethyl)phenyl]iodonium saltGood beilstein-journals.org
Biphenylm-CPBA / TsOHBis(4-biphenyl)iodonium Tosylate82 organic-chemistry.org

A more common one-pot strategy begins with an aryl iodide rather than molecular iodine. In this approach, the aryl iodide is oxidized in situ to generate a highly electrophilic iodine(III) species, which then undergoes a ligand exchange reaction with a suitable arene. chemrxiv.orgbeilstein-journals.org This method is versatile, allowing for the synthesis of both symmetric (if the arene is the same as the aryl iodide's parent arene) and unsymmetrical diaryliodonium salts. rsc.org

The combination of an oxidant and a strong acid is again central to this process. The m-CPBA/TfOH system is effective for a wide range of electron-rich and electron-deficient substrates, yielding diaryliodonium triflates. rsc.orgdiva-portal.org For electron-rich arenes, which can be sensitive to the highly acidic conditions of TfOH, the milder TsOH is often preferred to avoid undesired oxidation of the arene component. chemrxiv.org Oxone, in conjunction with sulfuric acid or trifluoroacetic acid, has also been established as a cheap and readily available oxidizing system for this transformation. beilstein-journals.orgnih.gov The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway, meaning the arene must have sufficient reactivity. The substitution typically shows strong para-selectivity. chemrxiv.org

Sequential Synthesis via Aryl Intermediates

Sequential or stepwise syntheses offer greater control, particularly for constructing unsymmetrical diaryliodonium salts with specific regiochemistry that may be difficult to achieve through direct one-pot methods. chemrxiv.orgdiva-portal.org These routes often involve the pre-formation and sometimes isolation of an iodine(III) intermediate before its reaction with a second aryl component.

To overcome the regiochemical limitations of electrophilic aromatic substitution, a powerful sequential one-pot method has been developed that couples aryl iodides with arylboronic acids. diva-portal.orgdiva-portal.orgacs.org This protocol is particularly useful for preparing unsymmetrical salts with diverse electronic and steric properties. chemrxiv.org The process begins with the oxidation of an iodoarene with an oxidant like m-CPBA in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). chemrxiv.orgacs.org The resulting iodine(III) intermediate is then coupled with an arylboronic acid. chemrxiv.org

This method furnishes diaryliodonium tetrafluoroborates in a regiospecific manner, as the positions of the substituents are precisely defined by the starting iodoarene and boronic acid. acs.org The reaction is generally fast and high-yielding for both electron-rich and electron-deficient substrates. acs.org Furthermore, the resulting tetrafluoroborate (B81430) salts can be converted to the corresponding triflates through an in situ anion exchange by adding triflic acid after the coupling step. chemrxiv.orgacs.org

Table 2: Synthesis of Unsymmetrical Diaryliodonium Salts from Aryl Iodides and Boronic Acids Selected examples demonstrating the scope of the boronic acid coupling method.

Aryl IodideArylboronic AcidProduct Counter-anionYield (%)Reference
Iodobenzene (B50100)4-Fluorophenylboronic acidTetrafluoroborate88 acs.org
Iodobenzene2-Methylphenylboronic acidTetrafluoroborate91 acs.org
4-Iodotoluene4-Chlorophenylboronic acidTetrafluoroborate85 acs.org
2-Fluoroiodobenzene2-Fluorophenylboronic acidTetrafluoroborate92 acs.org

The synthesis of diaryliodonium salts containing N-heterocyclic moieties presents unique challenges, as standard one-pot methods often fail due to the basicity of the nitrogen atom, which can lead to protonation or N-oxidation under the strongly acidic and oxidative conditions. nih.govdiva-portal.org Consequently, modified protocols are required.

An efficient one-pot synthesis of N-heteroaryl iodonium triflates has been developed from the corresponding N-heteroaryl iodide and an arene. nih.gov This method employs m-CPBA and TfOH but requires careful optimization of conditions to accommodate the sensitive heteroaryl group. The reactions are typically rapid, often completing within 30 minutes. nih.govdiva-portal.org The resulting iodonium salts are often isolated in their protonated form and can be used directly or deprotonated before use. nih.gov This approach has been successfully applied to various heterocycles, including 3-iodopyridine, 3-iodoquinoline, and 4-iodopyrazole. nih.gov The choice of the non-heteroaromatic aryl group is important for directing the chemoselective transfer of the heteroaryl group in subsequent applications. nih.govfrontiersin.org

Advanced Synthetic Protocols and Considerations

In addition to traditional batch chemical methods, advanced protocols have been developed to improve the synthesis of diaryliodonium salts in terms of efficiency, safety, and environmental impact. Electrochemical synthesis represents a significant advancement, offering an atom-efficient alternative that avoids the use of chemical oxidants and reduces chemical waste. rsc.org

Anodic oxidation of an iodoarene/arene mixture in a simple undivided electrolysis cell can produce a wide range of diaryliodonium salts in very good to excellent yields. rsc.org This method typically uses a solvent mixture such as acetonitrile-hexafluoroisopropanol (HFIP) with triflic acid and proceeds without any added supporting electrolyte salts. The process is scalable, with successful syntheses demonstrated on a multi-gram scale, and the solvent mixture can be recovered and recycled multiple times without a significant drop in yield. rsc.org This electrochemical approach is applicable to the synthesis of both acyclic and cyclic diaryliodonium salts, highlighting its versatility. rsc.org

Anion Exchange Strategies and Counterion Influence on Synthesis

The counterion (anion) of a diaryliodonium salt is not a mere spectator; it plays a critical role in determining the salt's physical and chemical properties, including its solubility, stability, and reactivity in arylation processes. beilstein-journals.orgdiva-portal.org Consequently, the ability to control and modify the counterion through various synthetic strategies is of paramount importance.

The choice of counterion is often dictated by the synthetic route employed. Acidic routes are common for the synthesis of diaryliodonium salts, and the acid used can directly determine the resulting counterion. diva-portal.org For instance, the use of triflic acid (TfOH) or p-toluenesulfonic acid (TsOH) in one-pot procedures yields the corresponding triflate (OTf) or tosylate (OTs) salts, respectively. diva-portal.org Generally, non-nucleophilic and weakly coordinating anions such as triflate, tetrafluoroborate (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) are preferred as they lead to more stable and reactive arylating agents. diva-portal.org

Anion exchange represents a key strategy for modifying the properties of a pre-formed diaryliodonium salt. This can be achieved through several methods:

Precipitation/Metathesis: A common approach involves dissolving the diaryliodonium salt and adding a salt of the desired new anion, leading to the precipitation of the less soluble new iodonium salt. For example, converting a halide salt to a triflate can be achieved by reaction with a triflate salt like silver triflate, or more economically, by performing the exchange in situ. diva-portal.org

In Situ Anion Exchange: This method avoids the isolation of an intermediate salt. A diaryliodonium salt can be synthesized with one counterion, and then an acid or salt with the desired final anion is added directly to the reaction mixture. This is a convenient route to access triflate and tetrafluoroborate salts, which are popular in metal-catalyzed arylations. organic-chemistry.org

Electrochemical Synthesis: Recent advances have introduced electrochemical methods where the supporting electrolyte used during the synthesis directly provides the counterion of choice. This "anion-flexible" approach is time- and cost-effective as it bypasses the need for separate, often resource-intensive, postsynthesis ion exchange steps. nih.gov

The influence of the counterion is significant. For instance, the fluoride (B91410) anion has been shown to activate phenolic O–H groups, facilitating O-arylation, while the acetate (B1210297) counterion proved more effective than triflate or chloride for the borylation of diaryliodonium salts. beilstein-journals.org The solubility differences imparted by the counterion are also a practical consideration; diaryliodonium bromides often exhibit low solubility, which can be advantageous for isolation. beilstein-journals.org

Table 1: Influence of Common Counterions on Diaryliodonium Salt Properties

CounterionFormulaCommon AbbreviationTypical Properties and Influence
TrifluoromethanesulfonateCF₃SO₃⁻TfO⁻ or OTfWeakly coordinating; promotes high reactivity and solubility in organic solvents. beilstein-journals.orgdiva-portal.org
TetrafluoroborateBF₄⁻-Weakly coordinating; commonly used in metal-catalyzed reactions. beilstein-journals.orgorganic-chemistry.org
TosylateCH₃C₆H₄SO₃⁻TsO⁻ or OTsOften results from syntheses using p-toluenesulfonic acid; provides good stability. beilstein-journals.org
BromideBr⁻-Nucleophilic; can lead to lower reactivity and solubility compared to non-nucleophilic anions. beilstein-journals.org
AcetateCH₃COO⁻OAcCan act as a base, activating substrates in certain reactions like phenol (B47542) O-arylation. beilstein-journals.org

Strategic Synthesis of Arylenebis(aryliodonium) Salts

Arylenebis(aryliodonium) salts are a specific class of diaryliodonium compounds where two iodonium moieties are linked by an aryl bridge. A comprehensive synthetic toolkit has been developed for their preparation from diiodoarenes, primarily through oxidation with meta-chloroperbenzoic acid (m-CPBA). chemrxiv.orgchemrxiv.org This methodology is versatile and can be adapted to overcome challenges such as the poor solubility of reaction intermediates. chemrxiv.org

The general strategy involves the oxidation of a diiodoarene in the presence of another arene to form the bridged, doubly-charged salt. Two main pathways have been established: chemrxiv.org

One-Pot Synthesis: This approach is effective when reaction intermediates remain soluble. The diiodoarene, arene, m-CPBA, and an acid (like TfOH) are combined, leading directly to the desired bis(iodonium) salt. This method has proven highly efficient for electron-rich arenes, affording products in high yields. chemrxiv.org

Two-Stage Synthesis: When intermediates, such as mono-iodonium species, precipitate from the reaction mixture, a complete reaction to the bis(iodonium) salt is hindered. In these cases, a two-stage process is employed where the intermediate Koser's reagent is first synthesized and isolated. This activated iodine(III) species is then reacted with the arene in a separate step to complete the synthesis. chemrxiv.org

These methods have been successfully applied to a diverse range of substrates, including those that are sterically hindered or contain electron-deficient groups, with isolated yields reported to be good to excellent (up to 99%). chemrxiv.orgchemrxiv.org

Table 2: Examples of Synthesized Arylenebis(aryliodonium) Salts

DiiodoareneAreneProduct StructureYield (%)Reference
1,4-DiiodobenzeneBenzene (B151609)[p-C₆H₄(I⁺Ph)₂][2TfO⁻]>84 chemrxiv.org
1,4-DiiodobenzeneThiophene[p-C₆H₄(I⁺-2-thienyl)₂][2TfO⁻]>84 chemrxiv.org
1,4-Diiodo-2,5-dimethylbenzeneBenzene[2,5-Me₂-1,4-C₆H₂(I⁺Ph)₂][2TfO⁻]>84 chemrxiv.org
1,3-DiiodobenzeneMesitylene[m-C₆H₄(I⁺Mes)₂][2TfO⁻]99 chemrxiv.org

Synthesis of Sterically Hindered and Electronically Varied Analogues

The synthesis of diaryliodonium salts with significant steric bulk or diverse electronic properties is crucial for fine-tuning their reactivity and selectivity in arylation reactions. For instance, introducing sterically hindered groups can influence the regioselectivity of aryl transfer.

One effective method for creating sterically congested diaryliodonium salts involves starting from elemental iodine and appropriately substituted arenes. diva-portal.org The use of alkyl-substituted arenes, such as mesitylene, is well-tolerated in these reactions, providing access to a variety of sterically hindered products. diva-portal.orgacs.org The addition of 2,2,2-trifluoroethanol (B45653) (TFE) has been found to be beneficial for the efficient iodination of certain arenes in these one-pot procedures. diva-portal.org

Protocols using oxidants like Oxone in the presence of sulfuric acid have also been developed, allowing for the synthesis of a wide range of iodonium salts featuring both electron-donating and electron-withdrawing substituents. beilstein-journals.org While this procedure works well for arenes with electron-donating groups, the synthesis of analogues from electron-poor arenes can result in lower yields due to reduced reactivity. beilstein-journals.org

The synthesis of unsymmetrical diaryliodonium salts (Ar-I⁺-Ar') requires careful strategic planning. To avoid the formation of mixtures, the less electron-rich aryl group should typically originate from the starting iodoarene, while the more electron-rich arene acts as the nucleophile in the final step of the synthesis. diva-portal.org

Table 3: Synthesis of Sterically Hindered and Electronically Varied Diaryliodonium Salts

Iodoarene/Arene 1Arene 2ProductYield (%)Key FeatureReference
4-IodonitrobenzeneMesitylene(4-Nitrophenyl)(mesityl)iodonium triflate-Electron-deficient analogue acs.org
4-IodotolueneTolueneBis(4-methylphenyl)iodonium triflate-Symmetrical, electron-neutral acs.org
Iodobenzenep-XylenePhenyl(2,5-dimethylphenyl)iodonium bromide93Electron-rich analogue beilstein-journals.org
4-ChloroiodobenzeneBenzene(4-Chlorophenyl)phenyliodonium bromide80Electron-withdrawing group beilstein-journals.org
IodomesityleneMesityleneBis(mesityl)iodonium triflateGoodSterically hindered diva-portal.org

Mechanistic Pathways and Reactivity Studies of Bis 4 1,1 Dimethylethyl Phenyl Iodonium

Photochemical and Thermal Decomposition Mechanisms

The decomposition of bis[4-(1,1-dimethylethyl)phenyl]iodonium can be initiated by either photochemical irradiation or thermal energy. These processes lead to the cleavage of the carbon-iodine bonds, generating highly reactive intermediates that drive subsequent chemical transformations. The specific pathways and resulting products are influenced by the reaction conditions and the nature of the surrounding medium.

Photo-Induced Fragmentation and Identification of Photoproducts

Upon exposure to ultraviolet (UV) radiation, particularly at 254 nm, bis[4-(1,1-dimethylethyl)phenyl]iodonium undergoes rapid photolytic transformation. nih.gov Studies utilizing a combination of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) have successfully identified several aromatic and hydrophobic photoproducts. nih.gov The primary fragmentation process involves the cleavage of the C-I bonds, leading to a cascade of reactions that generate a variety of stable end-products.

A proposed photolytic reaction mechanism suggests that the initial photoexcitation leads to the formation of radical and cationic species, which then react further with the solvent or other molecules. researchgate.net The identification of these photoproducts is crucial for understanding the complete reaction pathway and for assessing the environmental impact of using such compounds in industrial processes. nih.gov

Table 1: Identified Photoproducts of Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium Photolysis

PhotoproductChemical Formula
tert-butyl benzene (B151609)C₁₀H₁₄
tert-butyl iodobenzene (B50100)C₁₀H₁₃I
4,4'-Di-tert-butylbiphenylC₂₀H₂₆
4-tert-butylphenolC₁₀H₁₄O
IodobenzeneC₆H₅I
BiphenylC₁₂H₁₀

This table is generated based on findings reported in the specified research. The presence and relative abundance of these products can vary depending on the specific experimental conditions.

Role of Counterions in Photoacid Generation Efficiency

In the context of their application as photoacid generators, the nature of the counterion associated with the bis[4-(1,1-dimethylethyl)phenyl]iodonium cation plays a pivotal role in the efficiency of photoacid generation. While studies have shown that different counterions may not significantly impact the photodegradation kinetics of the iodonium (B1229267) cation itself under certain conditions, they are critical in determining the strength and yield of the generated acid. nih.gov

The primary function of the counterion is to release a proton upon decomposition of the iodonium salt, thereby acting as the source of the acid. The efficiency of this process, often quantified by the photoacid generation quantum yield (ΦH+), is influenced by the stability and acidity of the corresponding conjugate base of the counterion. nsf.gov For instance, anions such as hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻) are known to produce strong superacids upon photolysis, which are highly effective in initiating cationic polymerization. radtech2022.com The choice of the counterion can be tailored to control the reactivity and performance of the photoacid generator in a specific application.

Table 2: Common Counterions and Their Influence on Acidity

CounterionFormulaResulting Acid Strength
HexafluoroantimonateSbF₆⁻Very Strong
HexafluorophosphatePF₆⁻Strong
Trifluoromethanesulfonate (Triflate)CF₃SO₃⁻Strong
TetraphenylborateB(C₆H₅)₄⁻Weaker

The acidity of the generated photoacid is a key factor in the efficiency of cationic polymerization and other acid-catalyzed reactions.

Homolytic Bond Cleavage Reactions under Irradiation

A fundamental process in the photochemistry of diaryliodonium salts is the homolytic cleavage of the carbon-iodine (C-I) bond upon irradiation. researchgate.net This process involves the symmetrical breaking of the covalent bond, with each fragment retaining one of the bonding electrons, leading to the formation of radical species. In the case of bis[4-(1,1-dimethylethyl)phenyl]iodonium, UV irradiation provides the necessary energy to excite the molecule to a higher electronic state, which can then decay through the dissociation of a C-I bond.

The homolytic cleavage results in the formation of a 4-(1,1-dimethylethyl)phenyl radical and a [4-(1,1-dimethylethyl)phenyl]iodonium radical cation. These highly reactive radical intermediates are key to initiating subsequent chemical reactions, including polymerization and other organic transformations. nih.gov The propensity for homolytic cleavage is a defining characteristic of the reactivity of iodonium salts under photolytic conditions.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another crucial mechanistic pathway that governs the reactivity of bis[4-(1,1-dimethylethyl)phenyl]iodonium, particularly in photoredox catalysis. nih.gov In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, leading to the formation of radical ions.

Generation of Radical Species

In the context of bis[4-(1,1-dimethylethyl)phenyl]iodonium chemistry, the iodonium salt can act as an electron acceptor. Upon photoexcitation, often in the presence of a photosensitizer, the iodonium salt can accept an electron from a donor molecule. This reductive SET process leads to the formation of an unstable radical intermediate which rapidly fragments.

This fragmentation generates a 4-(1,1-dimethylethyl)phenyl radical and an iodo-4-(1,1-dimethylethyl)benzene molecule. The generation of these aryl radicals is a key step in many synthetic applications, as they can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The formation of these radical species can be detected and characterized using techniques such as Electron Spin Resonance (ESR) spectroscopy with spin trapping agents. researchgate.netnih.gov

Oxidative Pathways via Arene Radical Cations

Conversely, bis[4-(1,1-dimethylethyl)phenyl]iodonium can also participate in oxidative pathways. The initially formed [4-(1,1-dimethylethyl)phenyl]iodonium radical cation, resulting from homolytic cleavage, is a potent oxidizing agent. This species can abstract an electron from a suitable donor molecule, thereby generating an arene radical cation and regenerating a diaryliodonium cation, which can propagate a reaction chain.

Furthermore, the 4-(1,1-dimethylethyl)phenyl radical itself can be oxidized to the corresponding cation under certain conditions. These arene radical cations are highly reactive intermediates that can undergo a variety of subsequent reactions, including nucleophilic attack and rearrangement, leading to the formation of functionalized aromatic compounds. The study of these oxidative pathways is essential for developing novel synthetic methodologies that utilize the unique reactivity of iodonium salts.

Electrophilic Reactivity and Ligand Transfer

The reactivity of this compound salts is characterized by the electrophilic nature of the iodine(III) center, which facilitates a variety of ligand transfer reactions. These processes are fundamental to its utility as an arylating agent in organic synthesis.

Aryl Migration and Rearrangement Reactions (e.g., Smiles Rearrangement)

Aryl migration in diaryliodonium salts, including this compound, is a key mechanistic step in several synthetic transformations. These migrations often occur following the initial formation of an iodine(III) intermediate through nucleophilic substitution. A subsequent aryl migration from the iodine center to the heteroatom of the nucleophile results in the formation of the arylated product. beilstein-journals.org This process is a cornerstone of metal-free arylation reactions. beilstein-journals.org

One notable rearrangement in this context is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. While the broader class of diaryliodonium salts is known to participate in reactions that have mechanistic features reminiscent of a Smiles rearrangement, specific studies detailing this rearrangement for this compound are not extensively documented in the provided literature. However, the general mechanism involves the attack of a nucleophile tethered to one of the aryl rings, leading to the migration of the other aryl group. This type of reactivity has been explored in the gas phase for ortho-nitro-substituted diaryliodonium cations, where the Smiles rearrangement was identified as a crucial determinant for aryl migration. researchgate.net Such rearrangements are increasingly recognized for their atom economy, as they can lead to the formation of complex aryliodine products that are valuable synthetic intermediates. researchgate.net

Radical aryl migrations represent another class of reactions where an aryl group shifts intramolecularly. rsc.org These reactions can proceed through various spirocyclic intermediates or transition states and offer synthetic routes that are complementary to nucleophilic rearrangements. rsc.org

Nucleophilic Attack at the Iodonium Center and Subsequent Reactions

The reaction of this compound with nucleophiles typically initiates with the attack of the nucleophile at the electrophilic iodine(III) center. This leads to the formation of a T-shaped intermediate where the nucleophile and one of the aryl groups occupy the axial positions of a trigonal bipyramidal geometry around the iodine atom. nih.gov This intermediate is often in rapid equilibrium with another T-shaped conformer through a process known as Berry pseudorotation. nih.gov

The subsequent step is a ligand coupling or reductive elimination between the nucleophile and the equatorial aryl group, which results in the transfer of the aryl group to the nucleophile and the reduction of iodine(III) to iodine(I). nih.gov This process is highly exergonic and provides the driving force for the reaction. beilstein-journals.org The nature of the nucleophile plays a significant role in the reaction outcome. For instance, reactions with phenolates can lead to O-arylation, while reactions with thiolates result in S-arylation. beilstein-journals.org

An alternative mechanism involves a direct nucleophilic attack on one of the aryl groups of the iodonium salt. beilstein-journals.org This pathway is more characteristic of nucleophilic aromatic substitution (SNA_r) reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. diva-portal.org The attack of the nucleophile leads to the formation of a negatively charged Meisenheimer complex, from which the iodobenzene leaving group departs to yield the arylated product. diva-portal.org

Sequential Ligand Transfer in Multi-Component Reactions

This compound and related diaryliodonium salts have been employed in sequential diarylation reactions, a novel transformation where both aryl groups and the iodine atom are incorporated into the final product. diva-portal.org This approach significantly enhances the atom efficiency of the reaction. diva-portal.org Mechanistic studies suggest that these reactions proceed through an initial nucleophilic aromatic substitution followed by an aryl-migration to afford the diarylated product. diva-portal.org

These sequential ligand transfers are particularly valuable in multi-component reactions, where the diaryliodonium salt can react with multiple nucleophiles in a controlled manner. This allows for the rapid construction of complex molecular architectures from simple precursors. The ability to control the sequence of ligand transfer is crucial for the selective formation of the desired product.

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies have provided significant insights into the mechanistic pathways and reactivity of diaryliodonium salts, including this compound.

Density Functional Theory (DFT) Calculations for Transition States and Rearrangements

Density Functional Theory (DFT) has been extensively used to investigate the transition states and intermediates involved in reactions of diaryliodonium salts. beilstein-journals.orgnih.gov These calculations have been instrumental in elucidating the mechanisms of arylation reactions and understanding the factors that govern chemoselectivity. nih.gov For example, DFT calculations have been used to model the T-shaped intermediates formed upon nucleophilic attack and to determine the energy barriers for ligand coupling. nih.gov

In the context of rearrangement reactions, DFT has been employed to study the transition states of processes like the Smiles rearrangement. researchgate.net These calculations can provide detailed information about the geometry and electronic structure of the transition state, helping to rationalize the observed reactivity and selectivity. For instance, in the study of gas-phase rearrangements of ortho-nitro-substituted diaryliodonium cations, theoretical calculations provided strong support for a mechanistic pathway involving an initial Smiles rearrangement. researchgate.net

DFT calculations are also valuable for investigating more complex reaction pathways, such as those involving cooperative catalysis or the formation of halogen-bonding networks that can activate the substrate. researchgate.net

Molecular Orbital (MO) Analysis and Electronic Properties

Molecular Orbital (MO) analysis provides a framework for understanding the electronic structure and bonding in diaryliodonium salts. The key feature of these compounds is the hypervalent three-center-four-electron (3c-4e) bond involving the iodine atom and the two ipso-carbon atoms of the aryl groups. nsf.govsacredheart.edu This bond is formed from the interaction of the p-orbital of the iodine with the orbitals of the two carbon atoms, resulting in a bonding, a non-bonding, and an antibonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals. sacredheart.edu

Recent computational studies combining DFT and Natural Bond Orbital (NBO) theory have refined this model, revealing that the s-orbital on the central halogen atom plays a more significant role in the 3c-4e bond than previously thought. nsf.govsemanticscholar.org This revised bonding model helps to explain structural variations among diarylhalonium salts and their differing reactivities. nsf.gov The contribution of the s-orbital has been correlated with both the kinetic and thermodynamic reactivity of these salts. nsf.govsemanticscholar.org

The electronic properties of this compound, such as its electrophilicity and the charge distribution within the molecule, can be rationalized through MO analysis. These properties are crucial in determining its reactivity towards different nucleophiles and its behavior in various chemical transformations. The table below summarizes some key electronic properties that can be inferred from computational studies.

PropertyDescriptionImplication for Reactivity
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates greater electrophilicity.A low-lying LUMO on the iodine center makes it susceptible to nucleophilic attack, facilitating arylation reactions.
Charge on Iodine The partial positive charge on the iodine atom.A significant positive charge enhances the electrophilicity of the iodine, promoting reactions with nucleophiles.
C-I Bond Length The distance between the iodine and the ipso-carbon atoms of the phenyl rings.Longer, weaker C-I bonds are more readily cleaved during aryl transfer reactions.
C-I-C Bond Angle The angle formed by the two ipso-carbon atoms and the central iodine atom.Deviations from linearity can influence the stability and reactivity of the 3c-4e bond.

QTAIM Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electronic structure of chemical systems. umb.edu Developed by Richard Bader, this theory defines chemical bonding and molecular structure based on the topology of the electron density, ρ(r), a physically observable quantity. umb.edu By analyzing the critical points of the electron density and its Laplacian, ∇²ρ(r), QTAIM allows for a quantitative description of bonding interactions within a molecule, such as this compound. ic.ac.uk

At the core of QTAIM is the concept of the bond critical point (BCP), a point of minimum electron density along the path of maximum electron density between two bonded atoms (the bond path). ic.ac.uk The properties of the electron density at this point provide significant insight into the nature of the chemical bond.

Key topological parameters at a bond critical point (BCP) include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength. Higher values suggest a greater accumulation of electron density and a stronger bond. umb.edu

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated or depleted. ru.nlbme.hu

A negative value (∇²ρ(r) < 0) signifies a local concentration of charge, which is characteristic of shared-shell interactions, such as covalent bonds. nih.gov

A positive value (∇²ρ(r) > 0) signifies a local depletion of charge, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. ic.ac.uk

For diaryliodonium salts, the C–I bond is of particular interest. These bonds are part of a hypervalent iodine center, often described by a three-center-four-electron (3c-4e) model. rsc.orgillinois.edu QTAIM analysis can elucidate the precise nature of this interaction, determining whether it is predominantly covalent, ionic, or falls into the category of charge-shift bonding, which is characterized by low ρ(r) and a negative ∇²ρ(r).

In the case of this compound, a QTAIM analysis would focus on the BCPs of the C–I bonds. Based on studies of related hypervalent iodine compounds and general bonding principles, the expected topological properties at the C–I bond critical point can be summarized. nsf.govresearchgate.net The analysis would also extend to weaker non-covalent interactions, such as intramolecular contacts involving the bulky tert-butyl groups or intermolecular interactions with associated counterions.

Below is a table summarizing the expected QTAIM parameters for the primary bonding interactions in this compound, based on theoretical calculations and data from analogous systems.

Bond/Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)Bond Type Classification
C–I~0.06 - 0.10PositivePolar Covalent / Charge-Shift
C–C (aromatic)~0.30 - 0.34NegativeCovalent
C–H~0.25 - 0.29NegativeCovalent
Intramolecular H···H~0.01 - 0.03PositiveClosed-Shell (van der Waals)

The moderately low electron density (ρ(r)) and positive Laplacian (∇²ρ(r)) expected for the C–I bond suggest an interaction with significant ionic character and depletion of charge in the internuclear region, classifying it as a highly polar covalent or charge-shift bond. ic.ac.uk This aligns with the electrophilic nature of the iodine center in diaryliodonium salts. rsc.org In contrast, the C–C and C–H bonds within the phenyl rings are expected to show high electron density and negative Laplacian values, confirming their covalent nature. nih.gov Weaker intramolecular contacts, such as those between hydrogen atoms on the tert-butyl groups and the aromatic rings, would be characterized by very low electron density and positive Laplacian values, typical of closed-shell van der Waals interactions. ic.ac.uk

Applications of Bis 4 1,1 Dimethylethyl Phenyl Iodonium in Advanced Chemical Transformations

Photoinitiation in Polymerization Science

Diaryliodonium salts, including bis[4-(1,1-dimethylethyl)phenyl]-iodonium, are widely recognized as efficient photoinitiators. beilstein-journals.org Upon irradiation with ultraviolet (UV) light, these compounds undergo photolysis to generate reactive species that can initiate polymerization. This property is particularly valuable in industries where rapid, on-demand curing of materials is essential.

This compound salts serve as excellent photoacid generators for cationic polymerization. When exposed to UV radiation, the iodonium (B1229267) salt undergoes irreversible photolysis, ultimately producing a strong Brønsted acid. uvabsorber.com This photogenerated acid then initiates the polymerization of cationically sensitive monomers, such as epoxides and vinyl ethers. nih.govresearchgate.net The process is advantageous due to the "dark cure" phenomenon, where polymerization continues even after the light source is removed, as the generated acid remains active. researchgate.net

The efficiency of initiation is influenced by the counter-anion of the iodonium salt, which determines the strength of the generated acid and, consequently, the rate of polymerization. radtech2022.com For instance, anions like hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) are commonly used to generate superacids that effectively polymerize a wide range of monomers.

Table 1: Monomers Polymerized by this compound Photoinitiation

Monomer ClassSpecific ExamplesPolymerization Characteristics
EpoxidesCyclohexene oxide, Glycidyl ethersRing-opening polymerization, good adhesion and mechanical properties. nih.govresearchgate.net
Vinyl Ethersn-Butyl vinyl etherChain-growth polymerization, rapid curing. nih.gov
Epoxy SiliconesVarious formulationsExcellent UV radiation cure response. hampfordresearch.com

The advent of Light Emitting Diode (LED) technology has revolutionized UV curing, offering advantages such as longer lifetime, lower energy consumption, and reduced heat emission compared to traditional mercury arc lamps. researchgate.net However, standard iodonium salts like this compound hexafluorophosphate have low absorption above 300 nm, making them inefficient for use with near-UV LEDs (e.g., 365 nm). mdpi.comresearchgate.net

To overcome this limitation, these iodonium salts are often used in conjunction with photosensitizers. The photosensitizer absorbs light at the LED's emission wavelength and then transfers energy to the iodonium salt, inducing its decomposition and the subsequent generation of the initiating acid. This approach allows for the efficient use of this compound in modern LED curing applications for inks, coatings, and adhesives. hampfordresearch.com

Photoinitiating systems can be broadly categorized into two types: multicomponent (photosensitized) and monocomponent systems.

Photosensitized Systems: In these systems, this compound is paired with a separate photosensitizer molecule. researchgate.net This is the most common approach for adapting iodonium salts to longer wavelength light sources like LEDs. researchgate.net A wide variety of dyes and aromatic compounds can act as photosensitizers, enabling the tuning of the curing process to specific wavelengths. Thioxanthones and anthracenes are examples of sensitizers used to improve the cure speed of formulations containing this compound tetraphenylborate. hampfordresearch.com

Monocomponent Systems: To simplify formulations and improve efficiency, researchers have designed monocomponent photoinitiators where the chromophore (light-absorbing part) is covalently attached to the iodonium salt structure. nih.gov This intramolecular design can lead to more efficient generation of initiating species compared to the intermolecular processes in photosensitized systems. mdpi.com While much of this research has focused on modifying the iodonium salt structure itself, the principle highlights an advanced strategy to enhance the performance of diaryliodonium salt-based photoinitiators. nih.gov

Electrophilic Reagent in Organic Synthesis

Beyond polymerization, diaryliodonium salts are powerful electrophilic reagents for forming new chemical bonds, particularly carbon-carbon and carbon-heteroatom bonds. Their ability to act as aryl group donors under mild, often metal-free conditions makes them highly attractive in modern organic synthesis. beilstein-journals.orgnih.gov

This compound salts are effective reagents for the arylation of a diverse range of nucleophiles. In these reactions, one of the aryl groups from the iodonium salt is transferred to the nucleophile. The general mechanism involves the attack of the nucleophile on the iodine center, followed by reductive elimination to form the arylated product. nih.gov

This methodology has been successfully applied to:

C-Nucleophiles: Arylation of carbanions, such as those derived from malonates. nih.gov

N-Nucleophiles: Synthesis of N-aryl compounds from amines and anilines. beilstein-journals.orgnih.gov

O-Nucleophiles: Formation of diaryl ethers from phenols, a classical application of diaryliodonium salts. beilstein-journals.orgnih.gov

S-Nucleophiles: Preparation of diaryl sulfides from thiols.

The use of unsymmetrical diaryliodonium salts, where one aryl group is designed to be preferentially transferred (the "transfer" group) and the other is retained on the iodine (the "dummy" group), is a key strategy for improving reaction efficiency and atom economy.

Table 2: Examples of Arylation Reactions with Diaryliodonium Salts

Nucleophile TypeExample NucleophileProduct Type
Carbon (C)Diethyl malonateDiethyl arylmalonate nih.gov
Nitrogen (N)AnilineDiphenylamine nih.gov
Oxygen (O)Phenol (B47542)Diaryl ether beilstein-journals.orgnih.gov
Sulfur (S)ThiophenolDiaryl sulfide (B99878)

The reactivity of diaryliodonium salts also extends to the functionalization of typically unreactive C-H and C-C bonds. While direct C-H arylation often requires a metal catalyst, the electrophilic nature of iodonium salts plays a crucial role in these transformations. Hypervalent iodine reagents, in general, are used as mediators or catalysts in C-H functionalization and cyclization reactions. researchgate.net

Recent strategies have focused on using directing groups to control the selectivity of C-H functionalization on aromatic rings, achieving activation at positions that are otherwise difficult to access. nih.govrsc.org Although specific examples focusing solely on this compound are less common in the literature for this specific application, the broader class of diaryliodonium salts is integral to the development of these advanced synthetic methods. These reagents can generate aryl radicals under photoredox conditions, which can then participate in C-H arylation of various substrates, including heterocycles. beilstein-journals.org

Regio- and Stereoselective Transformations

While specific documented examples of this compound in regio- and stereoselective transformations are not extensively detailed in the provided research, the broader class of diaryl- and alkynyl(phenyl)iodonium salts is well-utilized for achieving high levels of selectivity. These compounds serve as precursors to highly reactive intermediates capable of controlled bond formation.

For instance, related phenyl(perfluoroalkyl)iodonium triflates have been successfully employed in the regio- and stereoselective anti-addition of a perfluoroalkyl and a triflate group across alkynes. nih.gov This radical-mediated process demonstrates excellent E-selectivity and complete regioselectivity under mild conditions using a copper(I) chloride initiator. nih.gov Similarly, palladium-catalyzed cascade reactions involving the intramolecular addition of an in-situ generated arylpalladium complex to a triple bond, followed by cross-coupling, yield products with high stereoselectivity. nih.gov The reaction of trimethylsilylethynyl(phenyl)iodonium triflate with phenolates can lead to sp2 C-H insertion products, which ultimately form 2-aroxybenzo[b]furans, showcasing another form of selective transformation. mdpi.com These examples highlight the potential of iodonium salts to direct the outcomes of complex reactions, a field where this compound could foreseeably be applied.

Catalytic Roles

The compound's utility extends into various catalytic paradigms, where it can initiate polymerization, participate in photoredox cycles, and activate organic molecules.

In homogeneous catalysis, diaryliodonium salts are valued as efficient aryl-transfer agents and oxidants. Though specific applications of this compound in broader homogeneous catalytic cycles are still an emerging area of study, related structures like bis(4-methoxyphenyl)iodonium iodide are used as mild oxidizing agents in organic synthesis. lookchem.com These salts can participate in metal-catalyzed cross-coupling reactions, where the iodonium salt delivers an aryl group to a metallic center, which then proceeds through its catalytic cycle. The bulky tert-butyl groups on the phenyl rings of this compound can influence solubility and reactivity, making it a valuable tool for specific substrate and solvent systems.

The involvement of this compound, also referred to as bis-(4-tert-butyl phenyl)-iodonium (BTBPI), in photoredox catalysis is well-documented, particularly as a photoacid generator (PAG) and a photoinitiator. researchgate.netnih.gov Aryliodonium salts are widely used as additives in photo-redox catalytic cycles and as cationic photoinitiators for polymerization in materials science. researchgate.net

A study on the photolytic transformation of BTBPI under 254-nm irradiation revealed that the compound reacts rapidly, with a photolytic half-life of just 39.2 seconds. nih.gov This rapid degradation generates reactive species that can initiate further chemical reactions. The study identified several aromatic and hydrophobic photoproducts, providing insight into its reaction mechanism under photolytic conditions. nih.gov

ParameterFindingReference
CompoundBis-(4-tert-butyl phenyl)-iodonium (BTBPI) nih.gov
Irradiation Wavelength254 nm nih.gov
Photolytic Half-life39.2 seconds nih.gov
Transformation at 25 mJ cm⁻² UV dosage33% nih.gov
Identified Photoproductstert-butyl benzene (B151609), tert-butyl iodobenzene (B50100) nih.gov

In the realm of organocatalysis, this compound and its analogues function as powerful activators, particularly in photopolymerization reactions. These salts are often incorporated into ternary photoinitiator systems alongside a photosensitizer (e.g., camphorquinone) and a co-initiator, which is typically a tertiary amine. manchester.ac.uk

In such a system, the iodonium salt acts as an electron acceptor. manchester.ac.uk Upon light absorption by the photosensitizer, an excited state is formed, which then interacts with the amine co-initiator to generate a free radical. The iodonium salt intercepts an electron in this process, generating an additional aryl radical and preventing the back-electron transfer that would revert the photosensitizer to its ground state. This ternary activation system significantly enhances the rate and efficiency of polymerization compared to binary (photosensitizer/amine) systems. manchester.ac.uk

Contributions to Materials Science

The unique reactivity of this compound makes it a valuable tool for modifying the surfaces of advanced materials, thereby tuning their properties for specific applications.

One of the most significant applications of this iodonium salt in materials science is the covalent surface functionalization of two-dimensional (2D) materials like black phosphorus (BP). BP is a promising semiconductor with high carrier mobility, but its poor ambient stability severely limits its practical application. Chemical functionalization provides a pathway to passivate the surface and enhance its stability.

Research has shown that aryl iodonium salts react spontaneously with liquid-exfoliated, few-layer BP at room temperature, resulting in covalently attached aryl groups on the surface. This arylation process is crucial as it enhances the material's stability in ambient conditions by inhibiting the formation of bridged oxygen structures on the BP surface.

Crucially, functionalization using iodonium salts offers significant advantages over the more common method involving diazonium salts. While diazonium salt reactions tend to induce oxidation on the BP surface, the use of iodonium salts enables covalent modification without causing such oxidation. This leads to a more stable and higher-quality functionalized material.

ParameterIodonium Salt FunctionalizationDiazonium Salt Functionalization
Reaction OutcomeCovalent aryl functionalizationMixed covalent and non-covalent functionalization
Surface OxidationNo significant oxidation inducedCauses oxidation of the BP surface
Resulting StabilitySuperior ambient stability and oxidation resistanceLess effective at preventing degradation
Surface MorphologyProduces aryl-modified BPCan result in the formation of aryl multilayers

This enhanced stability and the ability to tune the electronic properties of BP by attaching different aryl groups make iodonium salt-based functionalization a key enabling technology for the future use of black phosphorus in electronic and photonic devices.

Modification of Polymeric and Coating Systems

This compound and its closely related diaryliodonium salts are instrumental in the modification of polymeric and coating systems, primarily serving as highly efficient photoinitiators for cationic polymerization. radtech2022.comnih.gov Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which initiates the polymerization of various monomers, leading to the formation of highly cross-linked polymer networks. radtech2022.comsacredheart.edu This process is fundamental to the curing of coatings, adhesives, and composite materials, offering rapid and controlled reaction times. nih.govsacredheart.edu

The application of diaryliodonium salts, such as those with p-substituted phenyl groups, is particularly prevalent in the formulation of dental resin composites and protective coatings. manchester.ac.ukresearchgate.netnih.gov In these systems, the iodonium salt is often part of a multi-component initiating system, working synergistically with other compounds like camphorquinone (B77051) to enhance the rate and degree of polymerization. manchester.ac.ukresearchgate.net The inclusion of these salts leads to significant improvements in the mechanical properties of the final cured material, including increased flexural strength and modulus. manchester.ac.ukresearchgate.netnih.gov

The efficiency of polymerization and the final properties of the modified polymer are influenced by the structure of the iodonium salt and its counterion. radtech2022.com The cation determines the light-absorbing properties, while the anion's nature dictates the strength of the generated acid, which in turn affects the initiation and propagation rates of the polymerization. radtech2022.com

Research Findings on the Impact of Analogous Diaryl-Iodonium Salts in Resin Composites

Detailed studies on resin composites formulated with analogous diaryl-iodonium salts, such as bis(4-methyl phenyl)iodonium hexafluorophosphate (BPI) and diphenyliodonium (B167342) hexafluorophosphate (DPI), provide insight into the effects on the final polymer properties. Research has demonstrated that the addition of these iodonium salts to a resin matrix (e.g., a mix of Bis-GMA and TEGDMA) results in a marked increase in the rate of polymerization and the flexural strength of the cured composite. manchester.ac.ukresearchgate.netnih.gov

For instance, experimental dental resins containing BPI or DPI as co-initiators exhibited superior mechanical properties compared to a control group with a conventional binary photoinitiator system. researchgate.net While the final degree of conversion was similar across all groups after an extended period, the initial rate of polymerization was significantly higher in the presence of the iodonium salts. researchgate.netnih.gov This acceleration in curing is a critical advantage in many industrial and medical applications.

However, the increased reactivity also leads to higher polymerization shrinkage strain and a faster rate of shrinkage. manchester.ac.ukresearchgate.net This is a crucial factor to consider in applications where dimensional accuracy is paramount.

Below are interactive data tables summarizing the typical effects of adding diaryl-iodonium salts to a resin system, based on published research findings for analogous compounds.

Mechanical Properties of Resins with and without Iodonium Salts

Initiator SystemFlexural Strength (MPa)Flexural Modulus (GPa)
Control (CQ-EDAB)100 - 1102.5 - 3.0
CQ-EDAB + DPI (0.5 mol%)120 - 1303.5 - 4.0
CQ-EDAB + BPI (0.5 mol%)125 - 1353.6 - 4.1

Polymerization Kinetics and Shrinkage

Initiator SystemMaximum Rate of Polymerization (%/s)Polymerization Shrinkage Strain (%)
Control (CQ-EDAB)1.5 - 2.02.0 - 2.5
CQ-EDAB + DPI (0.5 mol%)3.0 - 3.52.8 - 3.3
CQ-EDAB + BPI (0.5 mol%)3.2 - 3.83.0 - 3.5

Note: The data presented in these tables are representative values derived from studies on analogous diaryl-iodonium salts and are intended to illustrate the general trends observed upon their inclusion in polymeric systems. manchester.ac.ukresearchgate.netnih.gov

Advanced Analytical Techniques for Mechanistic Elucidation and Structural Characterization

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are indispensable for investigating the transformation and fragmentation pathways of bis(4-tert-butylphenyl)iodonium, particularly under photolytic conditions relevant to its application as a photoacid generator in industrial processes like photolithography.

High-Resolution Mass Spectrometry (ESI-MS/MS) for Fragmentation Pattern Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for elucidating the fragmentation patterns of complex molecules. In the context of bis(4-tert-butylphenyl)iodonium, ESI is a soft ionization technique that allows the intact cation to be introduced into the mass spectrometer. Subsequent collision-induced dissociation (MS/MS) provides detailed information about its structure and bond stabilities. The fragmentation pathways of diaryliodonium salts are complex and can involve homolytic or heterolytic cleavage of the carbon-iodine bonds, as well as rearrangements. Analysis of the resulting fragment ions allows for the reconstruction of these pathways, providing fundamental insights into the molecule's reactivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Photoproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile photoproducts formed during the degradation of bis(4-tert-butylphenyl)iodonium. In a study simulating industrial photolithography conditions, GC-MS was instrumental in identifying several aromatic photoproducts. nih.gov The separation power of gas chromatography, coupled with the definitive identification capabilities of mass spectrometry, allows for the unambiguous characterization of these transformation products.

Under 254-nm irradiation, bis(4-tert-butylphenyl)iodonium undergoes rapid photolytic transformation. nih.gov GC-MS analysis has been used to identify key photoproducts, providing evidence for the specific chemical reactions that occur upon irradiation. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Product Separation

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a complementary technique to GC-MS, particularly useful for separating and quantifying the parent compound and its various photoproducts in solution. nih.gov The diode array detector provides spectral information for each separated peak, aiding in the identification of compounds by comparing their UV-Vis spectra with known standards. This technique is crucial for monitoring the degradation kinetics of bis(4-tert-butylphenyl)iodonium and the formation of its various photoproducts over time. nih.gov A combination of HPLC-DAD and GC-MS has been effectively utilized to characterize multiple aromatic and hydrophobic photoproducts resulting from the photolysis of this iodonium (B1229267) salt. researchgate.net

Identified Photoproduct Analytical Technique
tert-butyl benzene (B151609)GC-MS
tert-butyl iodobenzene (B50100)GC-MS

Crystallographic Analysis

Crystallographic techniques, primarily X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state. This is essential for understanding the fundamental structure of bis(4-tert-butylphenyl)iodonium salts and their intermolecular interactions.

X-ray Diffraction for Solid-State Structures and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of bis(4-tert-butylphenyl)iodonium salts. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the cation and the spatial arrangement of the counter-ion. The geometry of diaryliodonium salts is typically T-shaped, a characteristic feature of hypervalent iodine compounds. sacredheart.eduresearchgate.net X-ray diffraction studies confirm this geometry and provide insights into how crystal packing forces may influence the conformation of the tert-butylphenyl groups.

Characterization of Supramolecular Organization and Halogen Bonding Interactions

In the solid state, diaryliodonium salts can participate in a variety of non-covalent interactions that dictate their supramolecular organization. tpu.ru A key interaction is halogen bonding, where the iodine atom acts as a halogen bond donor, interacting with electron-rich atoms of neighboring molecules or counter-ions. nih.gov These interactions are directional and can be used to engineer specific crystal structures. tpu.ru The strength of halogen bonding in iodonium salts is enhanced by the positive charge on the iodine atom. tpu.ru X-ray diffraction studies are critical for identifying and characterizing these halogen bonds, providing precise measurements of the bond distances and angles that define these supramolecular assemblies. researchgate.net The study of these interactions is a growing area of research, with implications for the design of new materials with tailored properties. tpu.ru

Emerging Research Frontiers and Future Perspectives

Development of Novel Atom-Economical Synthetic Routes

The principle of atom economy, which emphasizes the maximization of atoms from reactants incorporated into the final product, is a central theme in modern synthetic chemistry. Traditional applications of diaryliodonium salts, including bis[4-(1,1-dimethylethyl)phenyl]-iodonium, have often been limited by the fact that only one of the two aryl groups is transferred to the substrate, with the other being lost as an iodoarene byproduct. nih.govresearchgate.net This inherent inefficiency has spurred research into more atom-economical approaches.

A significant frontier in this area is the development of transition-metal-catalyzed reactions that enable the utilization of both aryl groups from the diaryliodonium salt. nih.govresearchgate.net These methodologies represent a paradigm shift, transforming the "wasted" aryl iodide portion into a reactive component of the synthesis. While much of this research is demonstrated with various diaryliodonium salts, the principles are directly applicable to this compound, promising synthetic routes that are both more efficient and generate less chemical waste. nih.gov

Table 1: Comparison of Traditional vs. Atom-Economical Arylation

Approach Aryl Group Utilization Byproduct Atom Economy
Traditional (Metal-Free) Transfers only one of two aryl groups. Aryl Iodide Low

| Novel (Metal-catalyzed) | Can transfer both aryl groups. | Minimal | High |

Exploration of New Catalytic Cycles and Reaction Classes

This compound and related salts are well-established as photoacid generators (PAGs), particularly in industrial photolithography and the manufacturing of materials like adhesives and coatings. nih.govresearchgate.netnih.gov Upon exposure to ultraviolet radiation, these compounds undergo photolysis to generate a strong acid, which then catalyzes subsequent chemical reactions such as polymerization. nih.gov

Current research is focused on expanding the utility of these salts in novel photoredox catalytic cycles. nih.govresearchgate.net The photolytic transformation of bis-(4-tert-butyl phenyl)-iodonium has been studied under conditions that simulate industrial photolithography. nih.gov Under 254-nm irradiation, the compound reacts rapidly with a half-life of just 39.2 seconds. nih.gov This rapid generation of reactive species is being harnessed to drive new classes of reactions beyond traditional polymerization. Understanding the photoproducts, which include several aromatic and hydrophobic compounds, is crucial for designing new catalytic systems and assessing their environmental impact. nih.gov

Design of Tailored Iodonium (B1229267) Salts for Specific Wavelengths and Applications

A significant limitation of standard diaryliodonium salts, including this compound, is their low light absorption at wavelengths greater than 300 nm. nih.govresearchgate.net This characteristic prevents their efficient activation by cheaper, safer, and more energy-efficient near-UV or visible light emitting diodes (LEDs). nih.gov

To overcome this drawback, a key research frontier is the design of tailored iodonium salts with red-shifted absorption spectra. researchgate.net One successful strategy involves the covalent linkage of a chromophore that absorbs at longer wavelengths directly to the iodonium salt structure. nih.gov For instance, researchers have synthesized new iodonium salts incorporating a naphthalimide chromophore. researchgate.netmdpi.com This modification shifts the absorption properties into the 350–380 nm range, enabling polymerization to be initiated by a 365 nm LED. nih.govresearchgate.netmdpi.com A benchmark commercial salt, Speedcure 938 (a salt of this compound), shows no such activity at this wavelength. nih.govresearchgate.net

The choice of the counter-anion also plays a critical role in the photoinitiating ability of these tailored salts. Studies comparing different anions found that the bis(trifluoromethane)sulfonimide salt demonstrated the best performance in both free radical and cationic polymerizations. nih.govmdpi.com

Table 2: Performance of Standard vs. Tailored Iodonium Salts

Compound Type Key Structural Feature Effective Activation Wavelength Suitability for LED@365nm
Benchmark Iodonium Salt Unmodified this compound cation 230-300 nm mdpi.com No nih.govresearchgate.net

| Tailored Iodonium Salt | Covalently linked naphthalimide chromophore | 350-380 nm researchgate.netmdpi.com | Yes nih.govresearchgate.net |

Integration in Sustainable Chemical Processes

The future of chemical manufacturing is intrinsically linked to the development of sustainable processes. The integration of this compound and its derivatives into "green" chemistry frameworks is an active area of research. A primary focus is the shift towards more sustainable energy sources for initiating reactions. Designing iodonium salts that are sensitive to near-UV and visible light from LEDs, as discussed previously, reduces energy consumption compared to traditional high-energy UV lamps. nih.gov

Furthermore, sustainability requires a comprehensive understanding of a chemical's lifecycle. Research into the fate of bis-(4-tert-butyl phenyl)-iodonium and its phototransformation products is essential for a complete environmental impact assessment. nih.gov Another aspect of sustainable chemistry involves the use of eco-friendly reagents and solvents. While not yet widely applied to iodonium salt synthesis, the development of synthetic methods using benign reagents, such as the use of glucose as a reductant in other areas of organic synthesis, points toward future possibilities for greener production routes. mdpi.com

Addressing Regiochemical Limitations in Synthetic Protocols

For a symmetrical diaryliodonium salt like this compound, regioselectivity in arylation reactions is not a concern because both aryl groups are identical. However, for the synthesis of more complex molecules, unsymmetrical diaryliodonium salts (Ar¹-I⁺-Ar²) are required to transfer a specific aryl group. nih.gov

Research in this area focuses on understanding and controlling which aryl group is transferred to the nucleophile. Studies have shown that under metal-free conditions, the transfer is typically governed by the electronic and steric properties of the aryl groups. nih.gov Generally, the most electron-deficient or least sterically hindered aryl group is transferred. nih.gov This foundational research is critical for the future design of more complex, chiral, or functionalized iodonium salts based on the bis[4-(1,1-dimethylethyl)phenyl] scaffold. By modifying one of the aryl groups, it may be possible to create highly selective reagents where the transfer of a specific functionalized group can be precisely controlled, thereby overcoming the regiochemical limitations inherent in simpler symmetrical systems. nih.gov

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